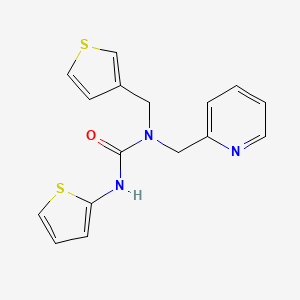

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(18-15-5-3-8-22-15)19(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFBHHIDKKLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate precursor could be derived from pyridin-2-ylmethyl isocyanate.

Substitution Reactions: The thiophen-2-yl and thiophen-3-ylmethyl groups can be introduced through substitution reactions. This can be achieved by reacting the urea core with thiophen-2-ylmethyl chloride and thiophen-3-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The urea core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components allow it to interact with various cellular pathways involved in cancer progression.

Mechanism of Action:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Cell Cycle Arrest: Research indicates that it can cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing.

Case Study:

A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in an IC50 value of 12.5 µM, indicating significant antiproliferative effects. The mechanism involved apoptosis induction through caspase activation and mitochondrial pathway modulation .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Mechanism of Action:

- Cytokine Inhibition: Studies indicate a reduction in levels of TNF-alpha and IL-6 following treatment with this compound in LPS-induced inflammation models.

Case Study:

In murine models, administration of the compound significantly decreased inflammatory markers, suggesting its potential therapeutic role in treating inflammatory diseases .

Urease Inhibition

The urea moiety in this compound makes it a candidate for urease inhibition studies. Urease is an enzyme linked to several pathologies, including kidney stones and certain infections.

Research Findings:

Thiourea derivatives have been extensively studied for their urease inhibitory properties, and this compound could exhibit similar activity due to its structural characteristics.

Table 2: Urease Inhibition Studies

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound’s hypothetical structure to documented analogs in terms of synthesis, physicochemical properties, and bioactivity.

Pyridine-Thiophene Urea Derivatives

Compounds with pyridine and thiophene substituents (Table 1) are synthesized via coupling reactions between substituted pyridines and aryl isocyanates or amines. Key examples include:

Key Observations :

- Synthesis : Pyridine-thiophene ureas are synthesized using coupling agents (e.g., DIPEA in DCM) with yields ranging from 55–87% .

- Thermal Stability : Higher melting points (199–275°C) suggest strong intermolecular interactions (e.g., hydrogen bonding) due to urea and aromatic groups .

Adamantyl Urea Derivatives

Adamantyl-substituted ureas () demonstrate distinct physicochemical and biological profiles:

Key Observations :

- Synthesis : Adamantyl ureas are synthesized via reactions between adamantylamines and heteroaryl isocyanates, with moderate yields (40–63%) .

- Thermal Stability : Higher melting points (>200°C) correlate with rigid adamantyl frameworks.

- Bioactivity : These compounds target Mycobacterium tuberculosis, though their potency is lower compared to pyridine-thiophene analogs .

Thiophene-Thiazole Urea Hybrids

Thiophene-thiazole ureas () prioritize antitubercular activity:

Biological Activity

1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique structural combination of pyridine and thiophene moieties, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions may lead to modulation of key biological pathways, potentially influencing processes such as cell proliferation, apoptosis, and inflammation.

Biological Activity Overview

Recent studies have investigated the biological activity of similar compounds featuring pyridine and thiophene rings. These studies suggest that such compounds exhibit a range of activities, including:

- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. For instance, derivatives have demonstrated IC50 values in the low micromolar range, indicating significant potency against these cell lines .

- Antimicrobial Activity : Some derivatives have also exhibited antimicrobial properties against bacterial and fungal strains. The presence of electron-withdrawing groups has been noted to enhance these activities .

Case Study 1: Anticancer Activity

A study focusing on related thiophene-pyridine derivatives reported that compounds similar to this compound induced apoptosis in MCF-7 cells through caspase activation. The compounds were shown to arrest the cell cycle at the G1 phase and increase p53 expression levels, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of thiophene-containing compounds. The results indicated that certain modifications in the structure significantly enhanced antibacterial efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL for some derivatives .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.